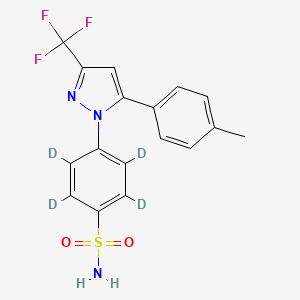

2-乙酰氨基-3-(3,4-二乙酰氧基苯基)-2-丙烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

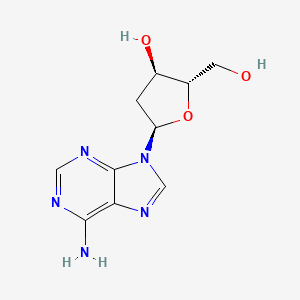

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry and materials science. Research efforts have focused on its synthesis, structural analysis, and understanding its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves stereo-specific procedures and homologation techniques. For instance, Cativiela et al. (1986) described the synthesis of methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates through the opening of oxazolones and homologation of methyl Z-2-acetamido (or benzamido)-3-aryl-2-propenoates (C. Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986).

Molecular Structure Analysis

Research has detailed the crystal structure of similar acetamido derivatives, elucidating aspects like space groups, molecular dimensions, and intermolecular hydrogen bonding. A study on a p-methoxyphenyl derivative highlighted its hexagonal space group and the significance of amido hydrogen bonding (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactions involving acetamido derivatives often leverage inter- and intramolecular hydrogen bonding for synthesis and structural stability. Romero et al. (2008) synthesized substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, showcasing the role of hydrogen bonding in defining the molecular structure (T. Romero & Angela Margarita, 2008).

Physical Properties Analysis

Physical properties such as thermal behavior, crystallinity, and solubility are critical for understanding the applications and handling of these compounds. For example, novel copolymers incorporating ethyl 2-cyano-3-phenyl-2-propenoates were studied for their thermal properties, indicating decomposition steps and residue formation, which are vital for material science applications (Kamil M. Wojdyla et al., 2022).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are essential for the compound's applications in synthesis and material development. The interaction with other molecules and the formation of derivatives through reactions like the Morita-Baylis-Hillman reaction highlight the versatility and reactivity of these compounds (H. Lim, Y. Song, & K. Lee, 2007).

科学研究应用

生物活性分子的合成

抗心肌缺血药物候选物: 已合成了 2-乙酰氨基-3-(3,4-二乙酰氧基苯基)-2-丙烯酸甲酯衍生物,因其作为抗心肌缺血药物候选物的潜力。这些衍生物旨在提高化学稳定性和脂溶性,对缺氧诱导的细胞损伤表现出有效的保护活性。值得注意的是,它们可以提高细胞活力、抑制脂质过氧化并调节凋亡相关分子的表达,通过减小梗死面积和增加血清中可检测到的细胞内酶水平,在体内表现出显着的抗心肌缺血效应 (董、王和朱,2009)。

抗肿瘤活性: 另一项研究探索了由 L-酪氨酸甲酯和 D-酪氨酸乙酯合成的衍生物的抗肿瘤活性,重点关注某些选择性抗肿瘤活性,表明这些化合物在癌症治疗中的潜在用途 (景,2011)。

新材料的开发

- 新型共聚物: 对乙酸乙烯酯和环取代乙基 2-氰基-3-苯基-2-丙烯酸酯(包括 2-乙酰氨基-3-(3,4-二乙酰氧基苯基)-2-丙烯酸甲酯的衍生物)新型共聚物的研究促进了材料科学的发展。这些共聚物经过制备和表征,揭示了在各个行业中潜在应用的宝贵特性 (沃伊迪拉等人,2022)。

化学合成与表征

- 晶体结构分析: 已测定相关化合物的晶体结构,例如 2-乙酰氨基-N-苄基-2-(甲氧基氨基)乙酰胺,提供了对负责其生物活性的分子特征的见解,例如抗惊厥活性。这项研究有助于了解这些化合物的立体化学和潜在治疗应用 (卡默曼、亨佩尔、马斯特罗保罗和卡默曼,2005)。

未来方向

属性

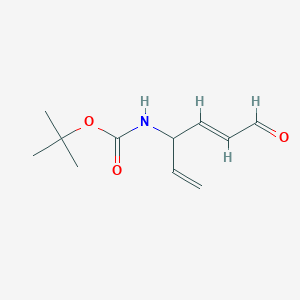

IUPAC Name |

methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWSRTYMGLZOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696203 |

Source

|

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate | |

CAS RN |

170699-07-7 |

Source

|

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)